Alphaxalone-d5 has a molecular formula of C₂₁H₂₇D₅O₃, indicating the presence of deuterium isotopes that are incorporated into its structure. The compound features a steroid backbone typical of neuroactive steroids, with hydroxyl groups at specific positions that are crucial for its biological activity.
Alphaxalone-d5 can participate in various chemical reactions typical for steroids:
These reactions are significant for modifying the compound's pharmacological properties or for synthesizing derivatives that may have enhanced efficacy or safety profiles .
Alphaxalone-d5 functions primarily as a positive allosteric modulator of GABAA receptors. At lower concentrations, it enhances the effects of GABA, promoting inhibitory neurotransmission. At higher concentrations, it acts as a direct agonist at these receptors:
Alphaxalone-d5 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research settings where precise dosing and stability are critical .
Alphaxalone-d5 is primarily used in scientific research to investigate the pharmacological mechanisms of anesthetics and neuroactive steroids. Its applications include:
The labeled nature of Alphaxalone-d5 makes it particularly valuable in tracking metabolic pathways and understanding drug interactions within biological systems .
Alphaxalone-d5 is a deuterated analog of the neuroactive steroid anesthetic alfaxalone (C₂₁H₃₂O₃), where five hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. This isotopic labeling occurs at the C-2, C-4, C-6, and C-16 positions of the pregnane backbone, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. The deuterium atoms are strategically placed at sites resistant to metabolic exchange, ensuring isotopic integrity during experimental applications. This selective deuteration does not alter the core steroidal structure—comprising a 3α-hydroxy group, 11,20-dione functionality, and 5α-hydrogen configuration—but introduces distinct physicochemical traits critical for tracer studies [1] [7] [9].
Table 1: Isotopic Labeling Pattern of Alphaxalone-d5
Molecular Position | Atom Replaced | Deuterium Count | Chemical Significance |
---|---|---|---|
C-2 | H → D | 2 | Adjacent to carbonyl; reduces metabolic lability |
C-4 | H → D | 1 | Stabilizes A-ring conformation |
C-6 | H → D | 1 | Beta-position to ketone; influences solubility |
C-16 | H → D | 1 | Minimizes deuterium loss in vivo |
Deuteration moderately enhances Alphaxalone-d5’s lipophilicity (log P increase of ~0.2–0.3 units) compared to non-deuterated alfaxalone, attributed to deuterium’s higher atomic mass and reduced vibrational frequency. This elevates its octanol-water partition coefficient, potentially improving membrane permeability. Solubility remains comparable to alfaxalone (∼0.024 mg/mL in water), necessitating cyclodextrin-based formulations (e.g., 2-hydroxypropyl-β-cyclodextrin) for experimental use [7] [9].
Stability studies reveal deuterium’s protective effect against oxidative metabolism. The C-2 and C-6 deuterations retard cytochrome P450-mediated hydroxylation—a primary metabolic pathway for alfaxalone—extending Alphaxalone-d5’s in vitro half-life by 1.3–1.5 fold. Accelerated degradation tests show no deuteration-related vulnerabilities in thermal or photolytic conditions [4] [7].
Table 2: Stability Profile Comparison
Property | Alphaxalone | Alphaxalone-d5 | Deuterium Effect |
---|---|---|---|
Metabolic Half-life (human liver microsomes) | 25–45 min | 35–60 min | Increased resistance to oxidation |
Aqueous Solubility | 0.024 mg/mL | 0.022 mg/mL | Negligible change |
log P | 3.23 | 3.45–3.55 | Enhanced lipophilicity |
Alphaxalone-d5 has the molecular formula C₂₁H₂₇D₅O₃, with an exact molecular mass of 337.516 g/mol (vs. 332.484 g/mol for alfaxalone). Mass spectrometry profiling shows a characteristic [M+H]⁺ ion at m/z 338.52 under electrospray ionization (ESI+), distinguishing it from alfaxalone’s [M+H]⁺ at m/z 333.48. Tandem MS (MS/MS) fragments retain deuterium labels, producing signature ions at m/z 301.48 (loss of H₂O + D₂O) and m/z 121.10 (deuterated steroidal A-ring fragment) [1] [5] [9].
Deuterium incorporation is quantifiable via the m/z 338.52:333.48 peak intensity ratio, enabling precise isotopic purity assessment. Current commercial preparations (e.g., CID 131667408) report ≥98% atom D purity, with residual protiated alfaxalone as the primary impurity [5].
Table 3: Key Mass Spectrometry Fragments
Ion Type | m/z (Alphaxalone) | m/z (Alphaxalone-d5) | Fragment Structure |
---|---|---|---|
[M+H]⁺ | 333.48 | 338.52 | Molecular ion |
[M+H–H₂O]⁺ | 315.46 | 318.49 | –H₂O/–HDO |
[M+H–C₂H₄O]⁺ | 287.43 | 291.46 | –CH₃CHO/–CD₃CDO |
A-ring | 119.12 | 121.10 | C₈H₇O⁺ → C₈H₅D₂O⁺ |
Deuteration minimally alters Alphaxalone-d5’s steric and electronic properties, preserving its GABAₐ receptor binding affinity. In vitro assays show similar half-maximal effective concentrations (EC₅₀) for both compounds (0.5–1.0 μM). However, deuterium-induced kinetic isotope effects (KIEs) reduce hepatic clearance. Studies in goats indicate Alphaxalone-d5’s metabolic clearance is 1.2–1.3-fold slower than alfaxalone, attributed to attenuated C-2/C-6 hydroxylation [6] [7].
Pharmacokinetically, Alphaxalone-d5 exhibits a 10–15% larger volume of distribution (Vd) in animal models due to increased lipophilicity. Receptor-binding dynamics remain unchanged, as confirmed by identical half-maximal inhibitory concentrations (IC₅₀) in GABA-shift assays. These traits make Alphaxalone-d5 an ideal internal standard for LC-MS/MS quantification of alfaxalone, eliminating matrix effects and co-elution issues [4] [6].
Table 4: Comparative Biochemical Properties
Parameter | Alphaxalone | Alphaxalone-d5 | Biological Implication |
---|---|---|---|
GABAₐ EC₅₀ (μM) | 0.74 ± 0.08 | 0.77 ± 0.11 | Unaltered target engagement |
Hepatic Clearance (mL/min/kg) | 32.1 ± 4.2 | 26.8 ± 3.9 | Reduced first-pass metabolism |
Plasma Protein Binding | 30–50% | 35–52% | Slight increase due to lipophilicity |
Comprehensive Compound Nomenclature
Table 5: Systematic and Common Names for Alphaxalone-d5
Identifier Type | Name |
---|---|
IUPAC Name | (1S,2S,5R,7S,10S,11S,14S,15S)-14-(1-Deuterioacetyl)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-17-one-2,2,4,4,16-d₄ |
Synonyms | 3α-Hydroxy-5α-pregnane-11,20-dione-d5; 5α-Alphaxalone-d5; Alfaxalone-d5; Alfadolone-d5 |
CAS Registry | Unspecified in literature (Parent: 23930-19-0) |
Empirical Formula | C₂₁H₂₇D₅O₃ |
Regulatory Status | Research compound (non-therapeutic) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7